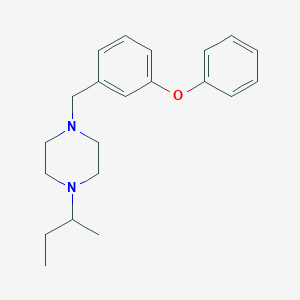![molecular formula C19H18BrNO5 B10879553 (2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10879553.png)
(2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a bromo, methoxy, and amino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. The process may include:
Bromination: Introduction of the bromo group to the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Addition of the methoxy group through a nucleophilic substitution reaction using methanol and a suitable base.
Amidation: Formation of the amide bond by reacting the intermediate with 4-methylphenylamine.
Esterification and Hydrolysis: Conversion of the intermediate to the final product through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of brominated and methoxylated phenyl derivatives on biological systems. It can serve as a model compound to investigate the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromo and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways by altering the function of key proteins involved in signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromomethyl methyl ether: A simpler brominated compound used in organic synthesis.
Methoxyphenyl derivatives: Compounds with similar methoxy groups attached to a phenyl ring.
Amino acid derivatives: Compounds containing amino groups and carboxylic acid functionalities.
Uniqueness
(2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid is unique due to its combination of bromo, methoxy, and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H18BrNO5 |
|---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
(E)-3-[2-bromo-5-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18BrNO5/c1-12-3-6-14(7-4-12)21-18(22)11-26-17-10-15(20)13(5-8-19(23)24)9-16(17)25-2/h3-10H,11H2,1-2H3,(H,21,22)(H,23,24)/b8-5+ |
InChI-Schlüssel |
LTPCTFROCABCIG-VMPITWQZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Br)/C=C/C(=O)O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Br)C=CC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10879471.png)
![ethyl 2-{[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10879473.png)
![2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10879475.png)

![S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate](/img/structure/B10879485.png)
![1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879493.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-({4-methyl-3,5-bis[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10879506.png)
![{(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B10879512.png)
![N-[4-(benzyloxy)phenyl]-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B10879514.png)
![Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10879518.png)
![3-(3,5-dimethoxyphenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10879531.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10879538.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10879540.png)
